Ethyl8-methoxyquinoline-2-carboxylate
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Overview
Description
Ethyl 8-methoxyquinoline-2-carboxylate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxyquinoline-2-carboxylate typically involves the esterification of 8-methoxyquinoline-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of Ethyl 8-methoxyquinoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Ethyl 8-methoxyquinoline-2-carboxylate can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce various quinoline alcohols .
Scientific Research Applications
Ethyl 8-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its iron-chelating properties and use in biological studies.
8-Methoxyquinoline-2-carboxamide: Studied for its antibacterial activity.
Quinolobactin: A siderophore produced by Pseudomonas fluorescens with applications in microbiology.
Uniqueness: Its ester group provides additional reactivity, making it a versatile intermediate for various synthetic pathways .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 8-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-8-7-9-5-4-6-11(16-2)12(9)14-10/h4-8H,3H2,1-2H3 |
InChI Key |
SLNAHEBHRYPRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
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